molecular formula C28H27N5O4S B2913694 N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide CAS No. 443354-46-9

N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide

Cat. No.: B2913694
CAS No.: 443354-46-9
M. Wt: 529.62
InChI Key: FJLPPAKQBVAUCZ-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide is a complex organic compound that features a variety of functional groups, including furan, indole, and quinazolinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethyl intermediate, followed by the formation of the indole-3-yl propanamide derivative. The final step involves the coupling of these intermediates with the quinazolinone derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazoline derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the quinazolinone moiety may produce dihydroquinazoline derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigating its potential as a biochemical probe for studying cellular processes and protein interactions.

    Medicine: Exploring its potential as a therapeutic agent for treating diseases such as cancer, due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan and indole moieties but lacks the quinazolinone and butanamide groups.

    2-(furan-2-ylmethylthio)-3,4-dihydroquinazolin-4-one: Contains the furan and quinazolinone moieties but lacks the indole and butanamide groups.

Uniqueness

N-[(furan-2-yl)methyl]-2-({3-[3-(1H-indol-3-yl)propanamido]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide is unique due to its combination of furan, indole, and quinazolinone moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O4S/c1-2-24(26(35)30-17-19-8-7-15-37-19)38-28-31-23-12-6-4-10-21(23)27(36)33(28)32-25(34)14-13-18-16-29-22-11-5-3-9-20(18)22/h3-12,15-16,24,29H,2,13-14,17H2,1H3,(H,30,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLPPAKQBVAUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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